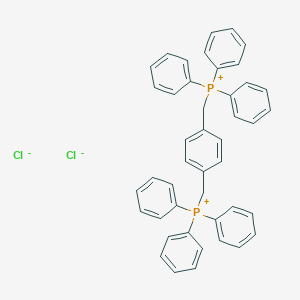
p-Xylylenebis(triphenylphosphonium chloride)
概述
描述
p-Xylylenebis(triphenylphosphonium chloride) is a chemical compound with the molecular formula C44H38Cl2P2 and a molecular weight of 699.63 g/mol . It is a white crystalline powder that is hygroscopic and sensitive to moisture . This compound is primarily used in organic synthesis and has applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
p-Xylylenebis(triphenylphosphonium chloride) can be synthesized through the reaction of p-xylylene dibromide with triphenylphosphine in the presence of a suitable solvent such as tetrahydrofuran (THF) or dichloromethane . The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production methods for p-xylylenebis(triphenylphosphonium chloride) involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to remove any impurities .
化学反应分析
Types of Reactions
p-Xylylenebis(triphenylphosphonium chloride) undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ions are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with p-xylylenebis(triphenylphosphonium chloride) include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like THF, dichloromethane, or acetonitrile at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving p-xylylenebis(triphenylphosphonium chloride) depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions yield products where the chloride ions are replaced by the corresponding nucleophiles .
科学研究应用
p-Xylylenebis(triphenylphosphonium chloride) has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of p-xylylenebis(triphenylphosphonium chloride) involves its ability to form stable complexes with various molecules. The compound’s triphenylphosphonium groups facilitate interactions with molecular targets, leading to the formation of stable products . These interactions are crucial in its applications in organic synthesis and other fields.
相似化合物的比较
Similar Compounds
Similar compounds to p-xylylenebis(triphenylphosphonium chloride) include:
- Benzyltriphenylphosphonium chloride
- Phenylmethyltriphenylphosphonium chloride
- Methoxymethyltriphenylphosphonium chloride
Uniqueness
p-Xylylenebis(triphenylphosphonium chloride) is unique due to its specific structure, which allows for the formation of stable complexes and its versatility in various chemical reactions. Its ability to participate in a wide range of reactions makes it a valuable reagent in organic synthesis and other scientific research applications .
属性
CAS 编号 |
1519-47-7 |
|---|---|
分子式 |
C44H38ClP2+ |
分子量 |
664.2 g/mol |
IUPAC 名称 |
triphenyl-[[4-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium;chloride |
InChI |
InChI=1S/C44H38P2.ClH/c1-7-19-39(20-8-1)45(40-21-9-2-10-22-40,41-23-11-3-12-24-41)35-37-31-33-38(34-32-37)36-46(42-25-13-4-14-26-42,43-27-15-5-16-28-43)44-29-17-6-18-30-44;/h1-34H,35-36H2;1H/q+2;/p-1 |
InChI 键 |
RIUKHCIFOGYXIO-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-].[Cl-] |
规范 SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-] |
Key on ui other cas no. |
1519-47-7 |
Pictograms |
Irritant |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does p-Xylylenebis(triphenylphosphonium chloride) contribute to forming adherent polymer films on metal surfaces?
A1: [] Electrolysis of p-Xylylenebis(triphenylphosphonium chloride) solutions leads to the electrochemical generation of p-xylylene. This reactive intermediate readily polymerizes upon contact with an aluminum cathode, resulting in the formation of a strongly adhered poly-p-xylylene coating. This method offers a promising route for generating robust polymer films directly on metal surfaces, potentially impacting various technological applications. (See: https://www.semanticscholar.org/paper/f5c6e357f510b38dfaddf39ab77799b5b0488f30 )
Q2: What are the alternative methods for incorporating p-xylylene units into polymer structures, and how do they compare to the use of p-Xylylenebis(triphenylphosphonium chloride)?
A2: [] While electrochemical generation from p-Xylylenebis(triphenylphosphonium chloride) offers a unique approach for generating poly-p-xylylene films, the Wittig reaction provides a versatile alternative for incorporating p-xylylene units within polymer chains. For instance, reacting 2-methoxy-5-(2-ethylhexyloxy)-p-xylylenebis(triphenylphosphonium chloride) with a suitable dialdehyde through the Wittig reaction yields a poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] terminated with a phosphonium moiety. This method allows for greater control over the polymer structure and enables the introduction of various functional groups. (See: https://www.semanticscholar.org/paper/49cffaf1e94d70d1152ae1e2333790fcab54aca1 )
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














